![molecular formula C10H18S B14473538 7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)- CAS No. 68391-28-6](/img/structure/B14473538.png)
7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Thiabicyclo[221]heptane, 1-methyl-4-(1-methylethyl)- is a bicyclic sulfur-containing compound It is characterized by its unique structure, which includes a sulfur atom integrated into a bicyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)- typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of a diene with a sulfur-containing reagent under controlled temperature and pressure. The reaction conditions often require the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions
7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)- involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom in the compound can form bonds with various biological molecules, influencing their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
7-Oxabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-: Contains an oxygen atom instead of sulfur.
7-Azabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-: Contains a nitrogen atom instead of sulfur.
Uniqueness
The presence of the sulfur atom in 7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)- imparts unique chemical properties, such as increased reactivity in oxidation and reduction reactions. This makes it distinct from its oxygen and nitrogen analogs, which may have different reactivity and applications.
特性
CAS番号 |
68391-28-6 |
|---|---|
分子式 |
C10H18S |
分子量 |
170.32 g/mol |
IUPAC名 |
1-methyl-4-propan-2-yl-7-thiabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H18S/c1-8(2)10-6-4-9(3,11-10)5-7-10/h8H,4-7H2,1-3H3 |
InChIキー |
PUQONFDEJWVBAS-UHFFFAOYSA-N |
正規SMILES |
CC(C)C12CCC(S1)(CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B14473467.png)
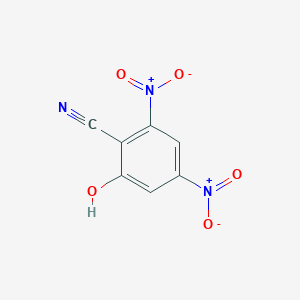
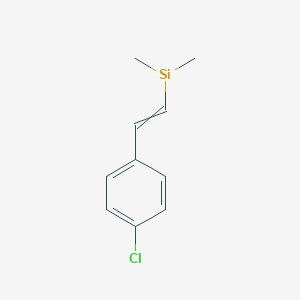
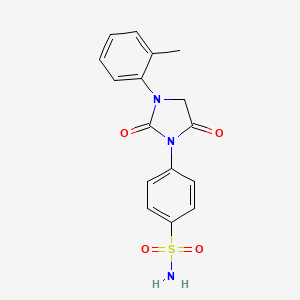

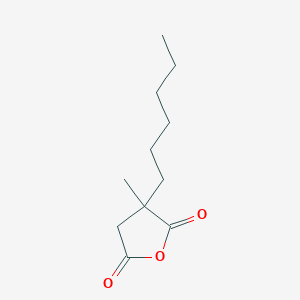
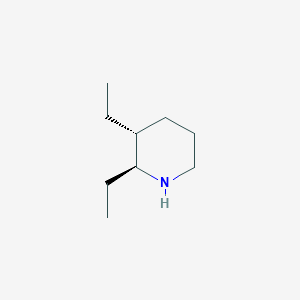
![Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime](/img/structure/B14473501.png)
![2-[2-[6-[2-(2-Hydroxyethoxy)ethylimino]hexylideneamino]ethoxy]ethanol](/img/structure/B14473504.png)
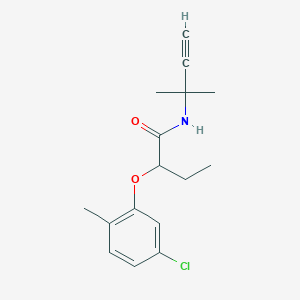
![(4-Nitrophenyl)(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone](/img/structure/B14473512.png)


